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Compound of Interest |

Compound Name: 3-Formyl-N-methylbenzamide
CAS No.: 183739-65-3
Cat. No.: B065449

Introduction & Scope

3-Formyl-N-methylbenzamide (CAS: 104978-83-8) is a critical synthetic intermediate, most
notably utilized in the manufacturing of Poly (ADP-ribose) polymerase (PARP) inhibitors such
as Rucaparib (Rubraca). Its structure comprises a benzene ring substituted meta- by a reactive
formyl group (-CHO) and an N-methylcarboxamide moiety.

The duality of its functional groups presents specific analytical challenges:

e Reactivity: The aldehyde is prone to oxidation (to carboxylic acid) or reduction (to alcohol)
during storage and sample preparation.

o Chromatography: The amide functionality requires pH control to prevent peak tailing, while
the aldehyde prohibits the use of primary amine buffers (e.g., TRIS) due to Schiff base
formation.

This guide provides a validated approach to the structural characterization and quantitative
assay of this molecule, ensuring the high purity required for GMP downstream processing.

Structural Identification (The "Fingerprint")
Nuclear Magnetic Resonance (NMR) Spectroscopy
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The structure is unambiguously confirmed via

H-NMR. The spectrum is distinct due to the desheilded aldehyde proton and the coupling of the
N-methyl group.

Protocol:
e Solvent: DMSO-

(Preferred for solubility and preventing exchange of the amide proton).

o Concentration: 10 mg/mL.
o Reference: TMS (0.00 ppm).
Diagnostic Signals (Predicted & Literature Supported): | Moiety | Chemical Shift (

, ppm) | Multiplicity | Integration | Assignment Logic | | :--- | :--- | :--- | :--- | :---| | -CHO | 10.05 -
10.15 | Singlet (s) | 1H | Distinctive aldehyde proton; highly deshielded. | | -NH- | 8.60 - 8.80 |
Broad (br) | 1H | Amide proton; chemical shift varies with concentration/solvent. | | Ar-H | 8.30 -
8.40 | Singlet (s) | 1H | H2 position (between substituents); most deshielded aromatic. | | Ar-H |
8.00 - 8.15 | Doublet (d) | 2H | H4/H6 positions; ortho to carbonyls. | | Ar-H | 7.65 - 7.75 | Triplet
(t) | 1H | H5 position; meta to carbonyls. | | -CH

| 2.80 - 2.85 | Doublet (d) | 3H | N-Methyl group; couples with NH (
Hz). |

Mass Spectrometry (LC-MS)

« lonization Mode: Electrospray lonization (ESI), Positive Mode (

).

e Target Mass:
o Molecular Weight: 163.17 g/mol .[1]

o Observed lon (
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): 164.2 (

)

» Fragmentation: High collision energy may show loss of the methyl-amine group (
Da) or CO loss from the aldehyde.

Chromatographic Purity (HPLC Protocol)

This method separates the parent aldehyde from its two primary degradation products: 3-
Carboxy-N-methylbenzamide (Oxidation Impurity) and 3-(Hydroxymethyl)-N-methylbenzamide
(Reduction Impurity).

Method Parameters[1][2][3]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

mm, 3.5 pm.

o Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the potential acid impurity
protonated, improving retention and peak shape).

o Mobile Phase B: Acetonitrile (HPLC Grade).
e Flow Rate: 1.0 mL/min.

o Detection: UV at 254 nm (Benzamide absorption max) and 280 nm (Aldehyde specificity).

Column Temp: 30°C.

Gradient Table
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Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold
15.0 40 60 Linear Gradient
18.0 5 95 Wash

20.0 95 5 Re-equilibration

Sample Preparation (Critical)

e Diluent: 50:50 Water:Acetonitrile.[2][3]

e Precaution: Do not use methanol as a diluent if the sample will sit for >4 hours, as

hemiacetal formation can occur with the aldehyde, creating a "ghost" peak.

» Vials: Amber glass to prevent photo-oxidation of the aldehyde.

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for characterizing this intermediate,
differentiating between "Release Testing" (Routine) and "Characterization" (Deep Dive).
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Crude 3-Formyl-N-methylbenzamide
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Figure 1: Analytical workflow for the qualification of 3-Formyl-N-methylbenzamide
intermediates.

Impurity Profiling Logic

Understanding the chemical behavior of the aldehyde is vital for interpreting HPLC
chromatograms. The diagram below details the degradation pathways that must be monitored.
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Impurity A: Carboxylic Acid
(Oxidation via Air/Light)
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Impurity B: Benzyl Alcohol
(Reduction)
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3-Formyl-N-methylbenzamide Reduction [H] >
(Target)
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Figure 2: Degradation pathways and potential impurities. Note that Impurity C is a method

artifact, not a synthetic byproduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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